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Introduction
Alismatis Rhizoma, the dried rhizome of Alisma orientale or Alisma plantago-aquatica, is a well-

known traditional medicine used for centuries in Asia to treat a variety of ailments, including

edema, hyperlipidemia, and inflammatory diseases.[1][2][3][4][5] The primary bioactive

constituents responsible for its therapeutic effects are a class of protostane-type triterpenoids,

commonly known as alisols.[2][3][6][7] Over 220 different compounds have been isolated from

the rhizome, with more than 100 being protostane triterpenoids.[8][9]

These compounds are characterized by a tetracyclic protostane skeleton, a stereoisomer of

dammarane, which is relatively rare in nature and considered a chemotaxonomic marker for the

Alisma genus.[6][7][9] The most abundant and extensively studied of these are Alisol A, Alisol

B, and their acetate derivatives.[1][9][10] This guide focuses on Alisol O, a rearranged

protostane triterpene, and its broader family of natural derivatives found in Alismatis Rhizoma.

[11] We will delve into their chemical structures, biosynthesis, quantitative analysis,

pharmacological activities, and the detailed experimental protocols used to investigate them,

providing a comprehensive resource for researchers in natural product chemistry and drug

development.
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The alisols are structurally complex, featuring a protostane tetracyclic core with trans-fusions of

the A/B, B/C, and C/D rings and a characteristic side chain at the C-17 position.[6] Variations in

the side chain, along with different oxygenation patterns (hydroxyl, acetate, or epoxide groups)

on the core structure, give rise to the wide diversity of alisol derivatives.[9] Alisol O is

distinguished as a rearranged protostane triterpene.[11]

Table 1: Key Alisol Derivatives in Alismatis Rhizoma
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Compound Name
Chemical Structure
Description

Key Structural
Features

Reference

Alisol O

3-oxo-11β,23-
dihydroxy-24,24-
dimethyl-26,27-
dinorprotost-
13(17)-en-25-oic
acid

Rearranged
protostane
skeleton

[11]

Alisol A

Protostane-type

triterpenoid with

hydroxyl groups at C-

11, C-23, and C-24.

Basic alisol mother

nucleus.[12]
[1][13]

Alisol A 24-acetate

Acetylated derivative

of Alisol A at the C-24

position.

Acetyl group at C-24. [1][13]

Alisol B
Epoxide derivative of

Alisol A.

Epoxide ring in the

side chain.
[1][13]

Alisol B 23-acetate

Acetylated derivative

of Alisol B at the C-23

position.

Epoxide ring and

acetyl group at C-23.

The most abundant

triterpenoid in fresh

Alisma.[6][8]

[1][13]

Alisol C 23-acetate
Isomer of Alisol B 23-

acetate.

Differs in

stereochemistry or

functional group

position from Alisol B

23-acetate.

[2]

Alisol F
Protostane-type

triterpenoid.

Specific hydroxylation

pattern.
[14]

Alisolide
A nor-protostane

triterpenoid.

Lacks one or more

carbon atoms from the

typical protostane

skeleton.

[11]
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| Alisol P | A 2,3-seco-protostane triterpene. | Cleavage of the A-ring between C-2 and C-3. |[11]

|

Biosynthesis of Alisols
The biosynthesis of protostane triterpenoids in Alisma species begins with the cyclization of

2,3-oxidosqualene.[6] This process is catalyzed by specific enzymes, with farnesyl

pyrophosphate synthase (AOFPPS) and squalene synthase (AOSS) identified as rate-limiting

steps in the pathway.[6] The biosynthesis is also regulated by signaling molecules like methyl

jasmonate.[1][10]

Biosynthesis of Protostane Skeleton
Formation of Alisol Derivatives

Squalene 2,3-Oxidosqualene

 AOSE
(Squalene Epoxidase)

Alisol B 23-acetate
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Figure 1: Simplified biosynthesis pathway of Alisma triterpenoids.[6]

Quantitative Analysis
The concentration of alisols in Alismatis Rhizoma can vary based on the plant's origin, harvest

time, and processing methods.[4][9] Several analytical techniques, primarily High-Performance

Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), have been developed

for the precise quantification of these compounds.[3][4]

Table 2: Quantitative Content of Major Triterpenoids in Alismatis Rhizoma
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Compound
Content (mg/g of
extract/rhizome)

Analytical Method Reference

Total Triterpenoids

(Five main)

722.38 mg/g (in
Total Triterpene
Extract)

HPLC-Q-TOF-MS [15]

Alisol B 23-acetate
2.50 - 15.1 mg/g (in

raw herb)

UPLC-ESI/APCI-

MS/MS
[4]

Alisol A 24-acetate
0.90 - 4.50 mg/g (in

raw herb)

UPLC-ESI/APCI-

MS/MS
[4]

Alisol C 23-acetate
1.10 - 7.90 mg/g (in

raw herb)

UPLC-ESI/APCI-

MS/MS
[4]

Alisol A
0.15 - 1.20 mg/g (in

raw herb)

UPLC-ESI/APCI-

MS/MS
[4]

| Alisol B | 0.05 - 0.40 mg/g (in raw herb) | UPLC-ESI/APCI-MS/MS |[4] |

Note: Content levels can fluctuate significantly. The values presented represent ranges found in

specific studies.

Pharmacological Activities and Mechanisms
Alisols exhibit a broad spectrum of pharmacological activities, making them promising

candidates for drug development. Their mechanisms of action often involve the modulation of

key cellular signaling pathways.

Table 3: Summary of Pharmacological Activities and IC₅₀ Values
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Activity Compound(s)
In Vitro/In Vivo
Model

IC₅₀ / Key
Finding

Reference

Anti-

inflammatory
Alisol F

LPS-
stimulated
RAW 246.7
cells

Suppressed
NO, IL-6, TNF-
α production.

[14]

Anti-

inflammatory

New Protostane

Triterpenoid

(Cpd 4)

LPS-induced

RAW 264.7 cells

IC₅₀ = 39.3 μM

(NO inhibition)
[16]

Anti-

inflammatory

Alisol B / B 23-

acetate

RBL-1 and RBL-

2H3 cells

Inhibited LT

production and

β-

hexosaminidase

release (1-10

µM).

[17]

Lipid-Regulating

Alisol A, A 24-

acetate, B 23-

acetate

High-fat diet

mice, HepG2

cells

Lowers

cholesterol,

activates

AMPK/SIRT1

and FXR-BSEP

signaling.

[1][10][18]

Anti-cancer Alisol A
Nasopharyngeal

carcinoma cells

Inhibited

proliferation,

migration, and

invasion via

Hippo pathway.

[19]

Anti-cancer

Alisol F 24-

acetate, B 23-

acetate

MCF-7 breast

cancer cells

Reverses P-

glycoprotein-

mediated

multidrug

resistance.

[1][10]

Diuretic Alisol A, A 24-

acetate, B, B 23-

Saline-loaded

rats

Triterpene

mixture

significantly

[2][15]
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Activity Compound(s)
In Vitro/In Vivo
Model

IC₅₀ / Key
Finding

Reference

acetate, C 23-

acetate

increased urine

volume and ion

excretion.

| Vasorelaxant | Alismaketone-B 23-acetate | KCl-precontracted thoracic aorta rings | Potent

vasorelaxant activity. |[20][21] |

Key Signaling Pathways
Alisol A has been shown to exert anti-atherosclerotic effects by activating the AMPK/SIRT1

signaling pathway.[18][22] This activation enhances the expression of PPARα/δ, improving lipid

metabolism, and prevents the degradation of IκBα, which in turn inhibits the pro-inflammatory

NF-κB pathway.[18][22]
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Figure 2: Alisol A activates the AMPK/SIRT1 pathway to reduce atherosclerosis.[18][22]
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Several alisol derivatives, including Alisol F and Alisol B 23-acetate, exert potent anti-

inflammatory effects by inhibiting pro-inflammatory signaling pathways.[1][14] They suppress

the activation of MAPKs (ERK, JNK, p38) and the subsequent activation of the NF-κB

transcription factor, leading to a reduction in the production of inflammatory mediators like NO,

TNF-α, and IL-6.[14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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